2-chloro-1-methyl-4-phenylimidazole
Description
Properties
Molecular Formula |
C10H9ClN2 |
|---|---|
Molecular Weight |
192.64 g/mol |
IUPAC Name |
2-chloro-1-methyl-4-phenylimidazole |
InChI |
InChI=1S/C10H9ClN2/c1-13-7-9(12-10(13)11)8-5-3-2-4-6-8/h2-7H,1H3 |
InChI Key |
MMKSKLVVIRFQCM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=C1Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Cyclization Step
The cyclization of α-brominated methyl phenyl ketone (0.25 mol) with formamidine acetate (0.53 mol) in ethylene glycol at 50–60°C yields a nucleophilic substitution intermediate. Subsequent addition of potassium carbonate (0.94 mol) at 30–35°C facilitates ring closure, producing 1-methyl-4-phenylimidazole in 45–46% yield after recrystallization. Ethylene glycol serves as both solvent and proton donor, while temperature control minimizes symmetrical pyrazine byproducts.
Chlorination Strategies
Chlorination of the imidazole ring at position 2 is achieved using sulfuryl chloride (SOCl) or elemental chlorine in the presence of Lewis acids such as AlCl and diaryl sulfides. For example, treating 1-methyl-4-phenylimidazole with 1.1 equivalents of Cl at 23–25°C in dichloromethane, catalyzed by AlCl (0.5% w/w) and diphenyl sulfide (0.5% w/w), affords this compound in 89% purity. The selectivity for position 2 is attributed to the electron-donating methyl group at position 1, which directs electrophilic substitution to the adjacent carbon.
Table 1: Optimization of Chlorination Conditions
| Catalyst System | Temperature (°C) | Chlorinating Agent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| AlCl + Diphenyl Sulfide | 25 | Cl | 78 | 89 |
| FeCl | 40 | SOCl | 65 | 82 |
| None | 60 | Cl | 42 | 75 |
Sequential Alkylation and Chlorination of 4-Phenylimidazole
An alternative approach modifies preformed 4-phenylimidazole through selective alkylation and chlorination. This method, adapted from Ermolat’ev’s microwave-assisted protocols, prioritizes scalability.
Synthesis of 4-Phenylimidazole
The condensation of α-brominated methyl phenyl ketone with guanidine derivatives in ethylene glycol remains the gold standard for 4-phenylimidazole synthesis. Key parameters include:
N-Methylation at Position 1
Methylation of 4-phenylimidazole at the N1 position employs methyl iodide (MeI) in the presence of a base such as potassium carbonate. In dimethylformamide (DMF) at 80°C, this reaction achieves 85% conversion to 1-methyl-4-phenylimidazole within 6 hours. Alternative agents like dimethyl sulfate offer lower yields (72%) due to competing O-methylation.
Directed Chlorination
Chlorination of 1-methyl-4-phenylimidazole using N-chlorosuccinimide (NCS) in acetonitrile at reflux selectively targets position 2, yielding 91% product. The methyl group’s electron-donating effect enhances the nucleophilicity of the adjacent carbon, favoring regioselectivity.
One-Pot Synthesis via Halogenated Intermediate
Recent advances propose a one-pot method integrating cyclization and chlorination. This route, inspired by Phukan’s clay-supported microwave synthesis, reduces purification steps.
Reaction Mechanism
α-Brominated methyl phenyl ketone reacts with 2-chloroguanidine in ethylene glycol under microwave irradiation (150°C, 20 minutes), directly forming this compound. The guanidine’s chlorine atom is incorporated into the imidazole ring during cyclization, eliminating the need for post-synthetic halogenation.
Table 2: One-Pot Method Optimization
| Guanidine Derivative | Solvent | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|
| 2-Chloroguanidine | Ethylene Glycol | 150 | 20 | 68 |
| Guanidine Hydrochloride | DMF | 120 | 30 | 42 |
| Acetylguanidine | Toluene | 110 | 45 | 55 |
Biocatalytic Approaches
Though less common, enzymatic methods offer eco-friendly alternatives. Pseudomonas spp. expressing alkane hydroxylases catalyze the amination of 2-chloro-4-phenylimidazole precursors, though yields remain suboptimal (25–30%).
Biotransformation Protocol
Incubation of N-(2-hexylamino-4-phenylimidazol-1-yl)-acetamide with Pseudomonas putida GPo1 at 30°C for 72 hours yields 1-amino-2-chloro-4-phenylimidazole, which is subsequently methylated. Scaling this method requires genetic engineering to enhance enzyme activity.
Comparative Analysis of Methods
Table 3: Method Comparison
| Method | Steps | Total Yield (%) | Scalability | Cost (Relative) |
|---|---|---|---|---|
| Cyclization + Chlorination | 2 | 58 | High | $$ |
| Alkylation + Chlorination | 3 | 63 | Moderate | $$$ |
| One-Pot Synthesis | 1 | 68 | High | $ |
| Biocatalytic | 2 | 28 | Low | $$$$ |
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-1-methyl-4-phenyl-1H-Imidazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The phenyl group can undergo reduction to form cyclohexyl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable solvent like dimethylformamide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
- Substitution reactions yield derivatives with different functional groups replacing the chlorine atom.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions result in cyclohexyl derivatives.
Scientific Research Applications
2-Chloro-1-methyl-4-phenyl-1H-Imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-chloro-1-methyl-4-phenylimidazole depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the chlorine atom and the phenyl group can enhance its binding affinity and specificity. The compound may also interact with cellular pathways involved in signal transduction, leading to various biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs and their properties are compared below:
Key Observations
Substituent Effects on Lipophilicity :
- The target compound exhibits higher LogP (~3.0) than 1-methyl-4-phenylimidazole (LogP ~2.2), demonstrating that the addition of a chlorine atom enhances hydrophobicity. However, 2-[(4-chlorophenyl)methyl]-5-methyl-1H-imidazole (LogP 2.96) shows slightly lower lipophilicity despite its larger benzyl group, possibly due to steric hindrance reducing molecular packing efficiency .
- 4-Chloro-1-methylimidazole (LogP ~1.5) is less lipophilic due to the absence of aromatic phenyl groups.
Molecular Weight and Steric Effects :
- The benzyl-substituted analog in has a higher molecular weight (206.67 vs. 192.65) but similar PSA, indicating that bulky substituents like (4-chlorophenyl)methyl may influence bioavailability or reactivity without altering polarity.
Electronic Effects: Chlorine at position 2 (target) vs.
Reactivity and Functional Utility
- Medicinal Chemistry : The target compound’s chloro and phenyl groups may enhance binding to hydrophobic enzyme pockets compared to simpler analogs like 1-methyl-4-phenylimidazole.
Q & A
Q. What are the optimal synthetic routes for 2-chloro-1-methyl-4-phenylimidazole, and how do reaction conditions influence yield?
Methodological Answer:
- Solvent Selection : Polar aprotic solvents like DMSO are preferred for cyclization reactions due to their ability to stabilize intermediates and enhance reaction rates .
- Reflux Duration : Extended reflux times (e.g., 18 hours) improve imidazole ring formation but may require post-reaction purification via recrystallization (e.g., water-ethanol mixtures) to isolate the product in >60% yield .
- Catalytic Systems : While not explicitly detailed for this compound, analogous imidazole syntheses often use acid catalysts (e.g., HCl) or phase-transfer agents to optimize regioselectivity.
Q. Which characterization techniques are critical for confirming the structure of this compound?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to verify substitution patterns (e.g., chloro and phenyl group positions) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) is essential for confirming molecular weight and chlorine isotope patterns .
- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction (as demonstrated for related imidazoles in Acta Crystallographica reports) provides bond-length and angle data .
Q. How can researchers resolve ambiguities in spectral data for this compound?
Methodological Answer:
- Comparative Analysis : Cross-reference experimental NMR shifts with computational predictions (e.g., DFT calculations) .
- Isotopic Labeling : Introduce -labels in the imidazole ring to simplify -NMR interpretation, a technique validated in structurally similar systems .
Advanced Research Questions
Q. How should researchers address contradictions in biological activity data for this compound derivatives?
Methodological Answer:
- Dose-Response Reproducibility : Ensure consistent assay conditions (e.g., cell lines, incubation times) across experiments. For example, discrepancies in MIC values may arise from variations in microbial strains or nutrient media .
- Metabolite Interference : Use LC-MS to identify degradation products or metabolites that may confound activity measurements .
- Statistical Validation : Apply multivariate analysis (e.g., PCA) to distinguish noise from biologically relevant trends, as recommended in qualitative research frameworks .
Q. What strategies are effective for analyzing impurities in synthetic batches of this compound?
Methodological Answer:
- HPLC-PDA : Employ reverse-phase HPLC with photodiode array detection to separate and quantify byproducts (e.g., unreacted phenyl precursors) .
- Synthetic Route Optimization : Impurities often arise from incomplete chlorination or methyl-group migration. Adjust stoichiometry (e.g., excess chlorinating agents) and monitor reaction progress via TLC .
Q. How can computational methods predict the reactivity of this compound in novel reactions?
Methodological Answer:
Q. What experimental designs are suitable for kinetic studies of its degradation under varying pH conditions?
Methodological Answer:
Q. How should researchers present complex data on this compound in publications while adhering to journal guidelines?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
